Butyl 4-chlorobenzoate
Overview
Description
Butyl 4-chlorobenzoate is a chemical compound with the molecular formula C11H13ClO2 . It has an average mass of 212.673 Da and a monoisotopic mass of 212.060410 Da . It is also known by other names such as 4-Chlorobenzoate de butyle, Benzoic acid, 4-chloro-, butyl ester, and Butyl-4-chlorbenzoat .
Synthesis Analysis
The synthesis of Butyl 4-chlorobenzoate or similar compounds often involves the acylation of t-butanol with a variety of acid chlorides . A preparation method for tert-butyl 4-chloromethyl benzoate, an anticancer drug intermediate, has been described in a patent . This method involves adding 4-methyl benzoic acid and organic solvent at a mass ratio of 1.05-1.20:1, cooling to 0-10°C and irradiating, carrying out substitution reaction with chlorine to obtain 4-chloromethyl benzoic acid .
Molecular Structure Analysis
The molecular structure of Butyl 4-chlorobenzoate can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .
Chemical Reactions Analysis
The chemical reactions involving Butyl 4-chlorobenzoate or similar compounds are often initiated by OH radicals . The potential barriers of the elementary addition reactions of BA with OH radicals are lower than those of elementary abstraction reactions, and the potential barriers of OH-initiated reactions are less than for NO3 and SO4 reactions .
Physical And Chemical Properties Analysis
Butyl 4-chlorobenzoate has a density of 1.1±0.1 g/cm3, a boiling point of 274.1±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 51.2±3.0 kJ/mol and a flash point of 126.2±15.3 °C .
Scientific Research Applications
Application 1: Synthesis of 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate
- Summary of Application: Butyl 4-chlorobenzoate is used in the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, a compound that has potential applications in bioorganic chemistry, molecular recognition, and materials science .
- Methods of Application: The synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate is achieved by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 hour .
- Results: The synthesis resulted in an 88% yield of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate .
Application 2: Microwave Selective Heating
- Summary of Application: Butyl 4-chlorobenzoate is used as a reactant in a study exploring the selective heating effects of microwave irradiation in intermolecular reactions .
- Methods of Application: The study involved a “one-pot” saponification with a series of mixed butyl substituted benzoates. The experiments were performed under constant temperature mode and constant power mode .
- Results: The study found that there is no measurable effective temperature gradient of different polar reactants but a whole acceleration in reaction rate. The acceleration is attributed to the thermal effect .
Safety And Hazards
While specific safety data for Butyl 4-chlorobenzoate was not found, similar compounds can cause burns of eyes, skin, and mucous membranes . They are flammable, and their containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .
properties
IUPAC Name |
butyl 4-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPVJPWUWLGOEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30324443 | |
Record name | Butyl 4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30324443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 4-chlorobenzoate | |
CAS RN |
27942-64-9 | |
Record name | NSC406745 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406745 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butyl 4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30324443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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